molecular formula C6H5BrF3N3 B13139963 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine

6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B13139963
M. Wt: 256.02 g/mol
InChI Key: MCHYSOGVYAKTCL-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C6H3BrF3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the bromination of 5-(trifluoromethyl)pyridine-2,3-diamine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison: 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is unique due to the presence of both bromine and trifluoromethyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. The presence of the diamine group also enhances its potential for forming hydrogen bonds, increasing its utility in various applications.

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridine-2,3-diamine

InChI

InChI=1S/C6H5BrF3N3/c7-4-2(6(8,9)10)1-3(11)5(12)13-4/h1H,11H2,(H2,12,13)

InChI Key

MCHYSOGVYAKTCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1N)N)Br)C(F)(F)F

Origin of Product

United States

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